Boc-trp-phe-ome

説明

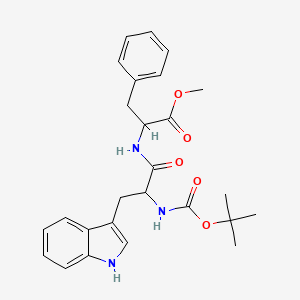

Boc-trp-phe-ome is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-Trp-Phe-OMe, a Boc-protected dipeptide composed of tryptophan (Trp) and phenylalanine (Phe), has garnered attention in various fields of biochemical research due to its significant biological activities. This compound is primarily utilized in peptide synthesis, drug development, bioconjugation, diagnostics, and neuroscience research.

1. Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. It is particularly valuable for developing therapeutic agents and research tools in biochemistry. The compound can be synthesized with high yields and enantiomeric excess, making it suitable for further modifications and applications in drug design .

2. Drug Development

This compound is instrumental in designing novel drugs, especially in oncology and neurology. Its ability to mimic natural peptides allows it to interact effectively with biological targets, enhancing its potential as a therapeutic agent . Research indicates that this compound can influence receptor interactions and signaling pathways, which is critical for developing treatments for various neurological disorders .

3. Bioconjugation

This compound is advantageous for bioconjugation processes, enabling researchers to attach biomolecules to surfaces or other molecules. This property enhances drug delivery systems by improving the specificity and efficacy of therapeutic agents .

4. Diagnostics

The compound's unique properties make it suitable for developing diagnostic agents targeting specific biological markers. This capability can significantly improve the accuracy of disease detection and monitoring .

5. Neuroscience Research

In neuroscience, this compound is valuable for studying receptor interactions and signaling pathways. Its role in understanding brain function has implications for treating neuropsychiatric disorders .

Antibacterial Activity

A recent study explored the antibacterial potential of Boc-protected phenylalanine- and tryptophan-based dipeptides, including this compound. The findings revealed that these dipeptides could self-assemble and exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) analysis indicated effective antibacterial properties, with the peptides demonstrating biofilm eradication capabilities .

| Dipeptide | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Broad-spectrum |

| Boc-Phe-Trp-OMe | 64 | Broad-spectrum |

Peptide Coupling Efficiency

Research on peptide couplings using this compound highlighted its high coupling efficiency under optimized conditions. The dipeptide was synthesized with a yield of 61% and >99% diastereomeric excess, showcasing its utility in producing high-purity peptides essential for biological studies .

Table: Summary of Biological Activities

| Activity Area | Description |

|---|---|

| Peptide Synthesis | Key building block for therapeutic peptides; high yields and enantiomeric purity achieved. |

| Drug Development | Mimics natural peptides; potential applications in oncology and neurology. |

| Bioconjugation | Enhances drug delivery systems by facilitating biomolecule attachment. |

| Diagnostics | Develops agents targeting specific biomarkers; improves disease detection accuracy. |

| Neuroscience | Studies receptor interactions; contributes to understanding neuropsychiatric disorders. |

科学的研究の応用

Peptide Synthesis

Boc-Trp-Phe-OMe is a crucial building block in the synthesis of peptides. Its versatility allows researchers to create complex peptide structures that serve as therapeutic agents or research tools.

Key Findings:

- The compound has been successfully utilized in the synthesis of dipeptides and tripeptides, demonstrating high yields and enantiomeric purity under various reaction conditions. For instance, this compound was isolated with a yield of 61% and >99% diastereomeric excess using optimized reactive extrusion methods .

- A comparative study highlighted that Boc-protected dipeptides exhibit self-assembly properties, which can be harnessed for designing biomaterials with tailored functionalities .

Drug Development

The structural similarity of this compound to natural peptides makes it an attractive candidate for drug design, particularly in oncology and neurology.

Case Study:

- Research has shown that Boc-protected phenylalanine and tryptophan-based dipeptides can act as broad-spectrum antibacterial agents. Although initial agar diffusion assays showed no inhibition zones, minimum inhibitory concentration (MIC) tests confirmed their effectiveness against Gram-positive and Gram-negative bacteria .

Bioconjugation

This compound is advantageous for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules.

Application Insights:

- The compound has been employed in the development of glycosylated peptides through conjugation reactions with masked galactose, yielding good results in terms of efficiency . This property enhances drug delivery systems by improving stability and targeting capabilities.

Diagnostics

Its unique properties make this compound suitable for developing diagnostic agents that can target specific biological markers.

Research Implications:

- The compound's ability to form stable conjugates allows for the creation of diagnostic tools that improve the accuracy of disease detection, particularly in conditions where specific biomarkers are present.

Research in Neuroscience

This compound plays a significant role in neuroscience research, particularly in studying receptor interactions and signaling pathways.

Notable Findings:

- Studies have indicated that tryptophan conjugates can destabilize amyloid fibrils associated with amyloidoses, potentially leading to therapeutic strategies against neurodegenerative diseases . The molecular-level structural analysis of these conjugates provides insights into their mechanisms of action.

Data Table: Summary of Applications

特性

IUPAC Name |

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-26(2,3)34-25(32)29-21(15-18-16-27-20-13-9-8-12-19(18)20)23(30)28-22(24(31)33-4)14-17-10-6-5-7-11-17/h5-13,16,21-22,27H,14-15H2,1-4H3,(H,28,30)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJYWAIFNMZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312067 | |

| Record name | NSC249282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72156-62-8 | |

| Record name | NSC249282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。